molecular formula C2H8ClN2OP B3382503 P-(2-Chloroethyl)phosphonic diamide CAS No. 33513-64-3

P-(2-Chloroethyl)phosphonic diamide

Cat. No. B3382503
CAS RN: 33513-64-3
M. Wt: 142.52 g/mol
InChI Key: OYTIMBCELWNVRN-UHFFFAOYSA-N
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Description

P-(2-Chloroethyl)phosphonic diamide, also known as ethephon, is a growth regulator widely used in agriculture to stimulate or inhibit plant growth, promote fruit ripening, and increase yield. Its chemical formula is C2H6ClO3P, and its molecular weight is 144.49 g/mol .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, which are of interest in metal phosphonate chemistry, can be achieved through several methods. These include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The synthesis of 2-chloroethyl phosphorodiamidites and their isomerization into P-(2-chloroethyl)phosphonic diamides has been investigated .


Molecular Structure Analysis

The molecular structure of P-(2-Chloroethyl)phosphonic diamide contains a total of 14 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), and 1 double bond(s) . The IUPAC Standard InChI is InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6 .


Chemical Reactions Analysis

Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation. The generation of phosphinyl (L2P•) or phosphonyl (L2P(O)•) radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds .


Physical And Chemical Properties Analysis

The molecular weight of P-(2-Chloroethyl)phosphonic diamide is 144.494 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

According to a safety data sheet, precautions for safe handling of P-(2-Chloroethyl)phosphonic diamide include thorough dedusting and ensuring good ventilation at the workplace. Protective equipment such as mouth respiratory protective device and protective gloves are recommended. It is advised to keep away from foodstuffs, beverages, and feed .

Future Directions

Phosphorus-containing compounds have a huge synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The challenge posed to scientists is how to engineer selectivity towards a targeted substrate, especially from multicomponent solutions . Therefore, future research may focus on developing more selective and efficient synthesis and separation processes involving P-(2-Chloroethyl)phosphonic diamide and other phosphorus-containing compounds.

properties

IUPAC Name

1-chloro-2-diaminophosphorylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8ClN2OP/c3-1-2-7(4,5)6/h1-2H2,(H4,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTIMBCELWNVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614900
Record name P-(2-Chloroethyl)phosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-(2-Chloroethyl)phosphonic diamide

CAS RN

33513-64-3
Record name P-(2-Chloroethyl)phosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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